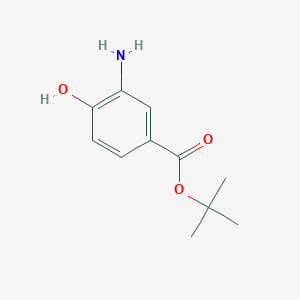

tert-Butyl 3-amino-4-hydroxybenzoate

Descripción general

Descripción

“tert-Butyl 3-amino-4-hydroxybenzoate”, also known as “tert-butyl salicylamide”, is a chemical compound that has recently caught the attention of researchers due to its potential applications in various fields. It has a molecular weight of 209.24 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H15NO3 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 209.24 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Overview of Parabens and Their Environmental Impact

Parabens, including tert-Butyl 3-amino-4-hydroxybenzoate, are primarily used as preservatives in various products due to their antimicrobial properties. A significant body of research has been dedicated to understanding their occurrence, fate, and behavior in aquatic environments. Studies show that despite treatments that remove parabens effectively from wastewater, they persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This is attributed to the continuous introduction of paraben-based products into the environment. Notably, chlorinated parabens, more stable and persistent by-products, have been detected in wastewater and swimming pools, raising concerns about their potential toxicity and the need for further studies to assess their health impacts (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity and Health Benefits

Recent research has focused on the antioxidant properties of compounds like this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage and contributing to health benefits. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are among the methods used to evaluate the antioxidant capacity of compounds. These assays, based on chemical reactions and spectrophotometry, have been applied successfully in analyzing the antioxidant activity of complex samples, including those containing paraben compounds. The growing interest in the antioxidant implications of these compounds in fields ranging from food engineering to medicine underscores their potential beyond preservative use (Munteanu & Apetrei, 2021).

Environmental and Health Concerns

While the use of parabens, including this compound, in consumer products is widespread, there is growing concern over their environmental presence and potential health implications. Parabens have been identified as endocrine disruptors, capable of interfering with hormone function in wildlife and potentially in humans. The detection of intact paraben esters in human tissues and their ability to penetrate the skin raises questions about the long-term effects of chronic exposure to these compounds. Research suggests that parabens, due to their oestrogenic and anti-androgenic activities, may contribute to health issues such as breast cancer incidence and reproductive disorders. This has led to calls for comprehensive evaluations of their safety, particularly regarding their use in products applied to the skin, such as cosmetics (Darbre & Harvey, 2008).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that the compound can be produced from glucose by introducing 3-hydroxylation of 4-aminobenzoic acid (4-ABA) into the metabolic pathway of Corynebacterium glutamicum

Cellular Effects

The cellular effects of Tert-Butyl 3-amino-4-hydroxybenzoate are not well-documented. It is known that similar compounds can have significant effects on cellular processes. For example, a study found that a related compound, 4-hydroxybenzoate, can act as a trapping agent to study hydroxyl radical generation during cerebral ischemia and reperfusion .

Metabolic Pathways

This compound is involved in the metabolic pathway of Corynebacterium glutamicum, where it is produced from glucose by introducing 3-hydroxylation of 4-aminobenzoic acid (4-ABA)

Propiedades

IUPAC Name |

tert-butyl 3-amino-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBULOEBRPFAHPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001196296 | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001196296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273939-23-4 | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273939-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001196296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B3120756.png)

![1-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3120820.png)

![(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3120827.png)